molecular formula C8H3F2NO5 B6270242 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde CAS No. 1103246-95-2

2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde

Cat. No. B6270242
CAS RN: 1103246-95-2
M. Wt: 231.1
InChI Key:
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Description

2,2-Difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde (DFNDA) is a chemical compound with the molecular formula C6H4F2NO4. It is a colorless, crystalline compound with a sweet, fruity odor. It is used in scientific research as a reagent for the synthesis of various organic compounds and as a catalyst in many chemical reactions. DFNDA is also known as 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carboxaldehyde, and its IUPAC name is 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carboxaldehyde.

Mechanism of Action

DFNDA is an electrophilic reagent and is activated by the addition of a base, such as potassium hydroxide. This activates the nitro group, allowing it to react with an electron-rich species, such as an alkene or an alkyne. The reaction proceeds via a nucleophilic attack by the electron-rich species on the nitro group, forming an intermediate nitroso compound. This intermediate is then attacked by a nucleophile, such as water, forming the desired product.
Biochemical and Physiological Effects
DFNDA has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

DFNDA has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in many organic solvents. It is also a relatively inexpensive reagent and can be used to synthesize a variety of organic compounds.
However, DFNDA has some limitations. It is a relatively reactive compound, and it must be handled carefully to avoid unwanted side reactions. Additionally, it is not suitable for use in reactions that require high temperatures, as it is prone to decomposition at high temperatures.

Future Directions

There are a number of potential future directions for research involving DFNDA. These include further development of the synthesis method, exploration of its use as a catalyst in other reactions, and further investigation into its biochemical and physiological effects. Additionally, there is potential for further development of its use as a reagent for the synthesis of organic compounds. Finally, further research into its stability and its reactivity in different solvents could lead to new applications.

Synthesis Methods

DFNDA is synthesized using a two-step reaction. In the first step, a difluoromethyl-substituted aldehyde is reacted with nitrosyl chloride to form DFNDA. In the second step, the DFNDA is reacted with a base such as potassium hydroxide to form the desired product. The reaction is carried out in a polar solvent, such as dimethyl sulfoxide, at a temperature between 0°C and 50°C.

Scientific Research Applications

DFNDA is used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of amino acids and peptides, as well as in the synthesis of other organic compounds. It is also used as a catalyst in many chemical reactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,2-difluoro-1,3-dioxane-4-carboxylic acid", "4-nitrobenzaldehyde", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Conversion of 2,2-difluoro-1,3-dioxane-4-carboxylic acid to 2,2-difluoro-1,3-dioxane-4-carboxylic acid methyl ester using dimethylformamide and sodium hydride as a base.", "Step 2: Reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol using sodium borohydride as a reducing agent.", "Step 3: Protection of the hydroxyl group in 4-nitrobenzyl alcohol using acetic anhydride and acetic acid to form 4-nitrobenzyl acetate.", "Step 4: Conversion of 4-nitrobenzyl acetate to 4-nitrobenzaldehyde using hydrochloric acid as a catalyst.", "Step 5: Condensation of 2,2-difluoro-1,3-dioxane-4-carboxylic acid methyl ester and 4-nitrobenzaldehyde using sodium hydroxide as a base to form 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carbaldehyde.", "Step 6: Purification of the product using ethanol as a solvent." ] }

CAS RN

1103246-95-2

Molecular Formula

C8H3F2NO5

Molecular Weight

231.1

Purity

95

Origin of Product

United States

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